1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 1339536-89-8
VCID: VC3422519
InChI: InChI=1S/C10H10N4O/c1-2-14-6-8(7-15)10(13-14)9-5-11-3-4-12-9/h3-7H,2H2,1H3
SMILES: CCN1C=C(C(=N1)C2=NC=CN=C2)C=O
Molecular Formula: C10H10N4O
Molecular Weight: 202.21 g/mol

1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde

CAS No.: 1339536-89-8

Cat. No.: VC3422519

Molecular Formula: C10H10N4O

Molecular Weight: 202.21 g/mol

* For research use only. Not for human or veterinary use.

1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde - 1339536-89-8

Specification

CAS No. 1339536-89-8
Molecular Formula C10H10N4O
Molecular Weight 202.21 g/mol
IUPAC Name 1-ethyl-3-pyrazin-2-ylpyrazole-4-carbaldehyde
Standard InChI InChI=1S/C10H10N4O/c1-2-14-6-8(7-15)10(13-14)9-5-11-3-4-12-9/h3-7H,2H2,1H3
Standard InChI Key WXNLIQNDTCZVHN-UHFFFAOYSA-N
SMILES CCN1C=C(C(=N1)C2=NC=CN=C2)C=O
Canonical SMILES CCN1C=C(C(=N1)C2=NC=CN=C2)C=O

Introduction

Structural Characteristics and Properties

Molecular Architecture

1-Ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde consists of a central pyrazole ring, which is a five-membered heterocycle containing two adjacent nitrogen atoms. The pyrazole nucleus serves as the scaffold to which functional groups are attached. The N1 position is substituted with an ethyl group (C2H5), while the C3 position bears a pyrazin-2-yl moiety. The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms in para positions. The presence of a carbaldehyde group at the C4 position of the pyrazole ring is a defining characteristic of this compound. This structural arrangement creates a molecule with multiple reactive sites and potential for diverse chemical transformations.

The pyrazole ring provides rigidity to the molecule while the aldehyde group offers a reactive site for various chemical modifications. The presence of the pyrazinyl group at the C3 position likely contributes to the compound's potential biological activities, as pyrazine-containing compounds often exhibit pharmacological properties. Similar to other pyrazole derivatives, this compound exhibits aromaticity, which influences its stability and reactivity patterns .

Physical and Chemical Properties

The physical and chemical properties of 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde can be inferred from related pyrazole-4-carbaldehyde derivatives. Based on structural similarities with compounds described in the literature, this molecule is expected to exist as a crystalline solid at room temperature. The aldehyde functionality imparts certain distinctive properties, including susceptibility to oxidation and reducibility to the corresponding alcohol.

The solubility characteristics of this compound can be estimated by examining related pyrazole derivatives. For instance, ethyl 1H-pyrazole-3-carboxylate, a structurally related compound, exhibits good solubility in organic solvents, with a reported solubility of approximately 6.03 mg/ml in aqueous conditions . Given the structural similarities, 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde is likely to demonstrate comparable solubility behavior, though the presence of the pyrazinyl group may modify these properties.

The table below summarizes the predicted properties of 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde:

PropertyCharacteristic
Physical StateCrystalline solid at room temperature
ColorLikely white to off-white
SolubilitySoluble in polar organic solvents (DMF, DMSO, alcohols)
StabilityStable under normal conditions; sensitive to oxidizing agents
ReactivityReactive at the aldehyde position; susceptible to nucleophilic attacks

Synthetic Methodologies

Vilsmeier-Haack Reaction Approach

The synthesis of 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde would likely involve the Vilsmeier-Haack reaction, which is the predominant method for introducing a formyl group at the C4 position of pyrazole rings. This reaction utilizes dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to generate an electrophilic iminium salt that reacts with the pyrazole substrate .

The Vilsmeier-Haack reaction is particularly effective for electron-rich heterocycles like pyrazoles. The reaction proceeds via the formation of a chloroiminium intermediate, which then undergoes electrophilic substitution at the electron-rich C4 position of the pyrazole ring. For 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole derivatives, this method would involve starting with a 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole precursor, which is then subjected to the Vilsmeier reagent under controlled conditions .

Based on the literature for similar compounds, the reaction typically requires temperatures between 70-80°C for several hours. For instance, the preparation of related compounds like 1-ethylpyrazole-4-carbaldehyde involves treating the corresponding N-alkylpyrazole with the Vilsmeier-Haack reagent . The yields for such reactions typically range from 65-90%, depending on the specific substituents and reaction conditions.

Alternative Synthetic Routes

While the Vilsmeier-Haack reaction represents the most direct approach, alternative synthetic routes to 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde may include:

  • Cyclization of appropriate hydrazones: This method involves the preparation of phenylhydrazones derived from suitable precursors, followed by cyclization in the presence of DMF/POCl₃. For example, hydrazones derived from pyrazine-containing ketones could potentially cyclize to form the desired pyrazole ring with the pyrazinyl substituent at the C3 position .

  • Oxidation of corresponding alcohols: This approach would involve the synthesis of 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-methanol, followed by selective oxidation to the corresponding aldehyde. Oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane could be employed for this transformation .

  • Triazine-mediated formylation: Recent literature suggests that 2,4,6-trichloro triazine in N,N-dimethyl formamide can effectively introduce a formyl group at the C4 position of substituted pyrazoles. This method could potentially be adapted for the synthesis of 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde .

The table below summarizes these synthetic approaches with their potential advantages and limitations:

Synthetic MethodPotential YieldAdvantagesLimitations
Vilsmeier-Haack Reaction65-90%Direct, well-established methodologyHarsh reaction conditions
Hydrazone Cyclization50-75%Can introduce multiple substituents simultaneouslyMultistep process
Alcohol Oxidation70-85%Milder conditions, selectiveRequires preparation of alcohol precursor
Triazine-Mediated Formylation60-80%Alternative to traditional Vilsmeier conditionsLess documented for complex substrates

Chemical Reactivity and Transformations

Aldehyde-Centered Reactions

The carbaldehyde functional group at the C4 position of 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde serves as a versatile handle for various chemical transformations. Based on the known reactivity patterns of pyrazole-4-carbaldehydes, several reactions can be anticipated:

  • Oxidation: The aldehyde group can undergo oxidation to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄). This transformation has been documented for related compounds like 5-chloro-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde, which was oxidized to the corresponding pyrazole-4-carboxylic acid . The resulting carboxylic acid can be further derivatized to esters, amides, or acid chlorides.

  • Reduction: The aldehyde can be reduced to the corresponding primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation provides access to 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-methanol, which can serve as a precursor for other functional group interconversions.

  • Condensation reactions: The aldehyde group can participate in various condensation reactions with nucleophiles:

    • With active methylene compounds, leading to α,β-unsaturated carbonyl derivatives

    • With amines, forming imines or Schiff bases

    • With hydrazines, yielding hydrazones

    • With semicarbazide or thiosemicarbazide, producing semicarbazones or thiosemicarbazones, respectively .

  • Wittig and Horner-Wadsworth-Emmons reactions: These transformations would allow for the conversion of the aldehyde to alkenes with defined stereochemistry, expanding the structural diversity accessible from this compound.

Pyrazine Ring Reactions

The pyrazin-2-yl substituent at the C3 position of the pyrazole ring presents additional opportunities for chemical modifications:

  • Nucleophilic aromatic substitution: The pyrazine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution reactions, particularly if additional activating groups are present.

  • Coordination chemistry: The nitrogen atoms of the pyrazine ring can serve as coordination sites for metals, potentially enabling applications in coordination chemistry and catalysis.

  • Reduction: Selective reduction of the pyrazine ring could lead to partially or fully reduced heterocyclic systems, offering pathways to novel scaffolds.

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